(S)-2,6-Diaminohexanethioic S-acid
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Overview
Description
(S)-2,6-Diaminohexanethioic S-acid is a compound of interest in various fields of chemistry and biology. This compound features a unique structure with two amino groups and a thioic acid group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2,6-Diaminohexanethioic S-acid can be achieved through several methods. One common approach involves the reaction of hexanediamine with thiocarboxylic acid under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactors and continuous flow processes. The use of high-purity starting materials and optimized reaction conditions ensures high yield and purity of the final product. Industrial methods also incorporate purification steps such as crystallization and distillation to obtain the desired compound.
Chemical Reactions Analysis
Types of Reactions
(S)-2,6-Diaminohexanethioic S-acid undergoes various types of chemical reactions, including:
Oxidation: The thioic acid group can be oxidized to form sulfonic acid derivatives.
Reduction: The amino groups can be reduced to form corresponding amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like alkyl halides and acyl chlorides.
Major Products Formed
The major products formed from these reactions include sulfonic acid derivatives, reduced amines, and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
(S)-2,6-Diaminohexanethioic S-acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential role in enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (S)-2,6-Diaminohexanethioic S-acid involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioic acid group can undergo redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Meldrum’s Acid: Known for its use in organic synthesis and as a precursor for various derivatives.
Acyl Meldrum’s Acid Derivatives: Used in the synthesis of heterocyclic compounds and as intermediates in organic reactions.
Uniqueness
(S)-2,6-Diaminohexanethioic S-acid is unique due to its dual amino and thioic acid functionalities, which provide a versatile platform for various chemical modifications and applications. Its ability to participate in multiple types of reactions makes it a valuable compound in both research and industrial settings.
Properties
Molecular Formula |
C6H14N2OS |
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Molecular Weight |
162.26 g/mol |
IUPAC Name |
(2S)-2,6-diaminohexanethioic S-acid |
InChI |
InChI=1S/C6H14N2OS/c7-4-2-1-3-5(8)6(9)10/h5H,1-4,7-8H2,(H,9,10)/t5-/m0/s1 |
InChI Key |
COZHUHDXBUCRIT-YFKPBYRVSA-N |
Isomeric SMILES |
C(CCN)C[C@@H](C(=O)S)N |
Canonical SMILES |
C(CCN)CC(C(=O)S)N |
Origin of Product |
United States |
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